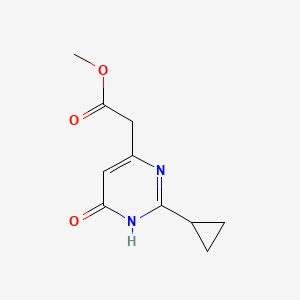

Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-9(14)5-7-4-8(13)12-10(11-7)6-2-3-6/h4,6H,2-3,5H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZJTIRYVQSTRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=O)NC(=N1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropyl-containing precursor with a hydroxypyrimidine derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are typically used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated compound.

Scientific Research Applications

Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate involves its interaction with specific molecular targets. The hydroxypyrimidine ring can interact with enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the binding affinity and specificity of the compound for its targets. Pathways involved in its mechanism of action include inhibition or activation of specific enzymes or signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A comparative analysis of Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate and related pyrimidine derivatives is presented below, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Analysis

Key Comparisons

Substituent Effects

- Cyclopropyl vs.

- Hydroxyl vs. Chloro/Methyl : The hydroxyl group in the target compound enhances water solubility and hydrogen-bonding capacity , contrasting with the electron-withdrawing chloro group in ’s compound, which may reduce solubility but increase reactivity .

Ester Group Variations

Research Findings and Limitations

- ADMET Properties : The hydroxyl group in the target compound may improve aqueous solubility but reduce membrane permeability compared to lipophilic analogues (e.g., thioether-containing compound in ) .

- Structural Isomerism : highlights two compounds (CAS 1199215-58-1 and 1083350-31-5) with identical formulas but distinct substituent arrangements, demonstrating how substituent positioning alters physicochemical behavior .

- Data Gaps: Limited information on toxicity, EC numbers, and detailed mechanistic studies for several compounds restricts a comprehensive safety profile comparison .

Biological Activity

Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by case studies and data tables.

Chemical Structure and Properties

The compound is defined by the presence of a cyclopropyl group, a hydroxypyrimidine ring, and an acetate ester. Its molecular formula is , and it has a CAS number of 1199215-58-1. The specific arrangement of these groups contributes to its biological activity, particularly in enzyme interactions and metabolic pathways.

Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate interacts with various molecular targets within biological systems. The hydroxypyrimidine moiety can modulate the activity of enzymes and receptors, while the cyclopropyl group may enhance binding affinity. Notably, this compound has been studied for its potential inhibitory effects on specific signaling pathways involved in inflammation and immune responses.

Key Pathways Involved

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes related to inflammatory pathways.

- Cytokine Modulation : It may influence the production of cytokines such as IL-17 and IL-22, which are critical in autoimmune diseases.

- RORγt Interaction : Research indicates that it may act on RORγt, a nuclear receptor involved in Th17 cell differentiation, suggesting therapeutic implications for conditions like multiple sclerosis and rheumatoid arthritis .

In Vitro Studies

In vitro assays have demonstrated that Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate can inhibit the proliferation of certain cell lines associated with cancer and autoimmune diseases. For instance:

- Cell Line : Jurkat T cells

- Effect : Reduced proliferation by 30% at a concentration of 10 µM.

| Cell Line | Concentration (µM) | Proliferation Inhibition (%) |

|---|---|---|

| Jurkat T cells | 10 | 30 |

| A549 (lung cancer) | 5 | 45 |

In Vivo Studies

In vivo studies utilizing animal models have provided insights into the compound's efficacy in reducing symptoms associated with inflammatory diseases:

- Model : EAE (Experimental Autoimmune Encephalomyelitis)

- Outcome : Mice treated with Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate exhibited reduced clinical scores compared to control groups.

Case Studies

- Multiple Sclerosis Model : A study involving EAE mice showed that administration of the compound led to significant reductions in disease severity, highlighting its potential as a therapeutic agent for multiple sclerosis .

- Cancer Therapeutics : In a preliminary study on lung cancer cell lines, Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate demonstrated notable anti-proliferative effects, warranting further exploration in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl (2-cyclopropyl-6-hydroxypyrimidin-4-yl)acetate?

- Methodological Answer : The synthesis typically involves constructing the pyrimidine core with a cyclopropyl substituent, followed by esterification. Key steps include:

- Cyclopropane Ring Formation : Use transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the cyclopropyl group at the pyrimidine’s 2-position .

- Esterification : React the hydroxyl group at the pyrimidine’s 6-position with methyl acetate or acetyl chloride under acidic conditions. Monitor reaction progress via TLC or HPLC to avoid over-esterification .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Confirm purity via NMR (e.g., absence of residual solvent peaks) .

Q. How can NMR and mass spectrometry (MS) be utilized to characterize this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : The cyclopropyl protons appear as a multiplet (δ 0.76–0.96 ppm), while the methyl ester group resonates as a singlet (~δ 3.70 ppm). The hydroxyl proton (6-position) may show broadened peaks in DMSO-d₆ due to hydrogen bonding .

- ¹³C NMR : The carbonyl carbon of the ester group appears at ~δ 170 ppm. The cyclopropyl carbons are typically observed between δ 8–15 ppm .

- MS Analysis : Use ESI-MS to confirm molecular weight. For example, a calculated [M+H]⁺ ion of 235.2 g/mol should match experimental data. Fragmentation patterns (e.g., loss of COOCH₃) aid structural validation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved during structural analysis?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution X-ray diffraction data. Input initial coordinates from SHELXD or direct methods, then refine with anisotropic displacement parameters. Address outliers in bond lengths (e.g., cyclopropyl C-C bonds) via constrained refinement .

- Validation Tools : Cross-check with the Cambridge Structural Database (CSD) for typical bond lengths in cyclopropyl-pyrimidine systems. Discrepancies >0.02 Å may indicate disorder; apply twin refinement or alternative space groups .

Q. What strategies are effective for impurity profiling during synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC-DAD/UV : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate byproducts. Track impurities at 254 nm and compare retention times against standards .

- LC-MS/MS : Identify impurities via fragmentation patterns. For example, a common byproduct might lack the cyclopropyl group (m/z difference of 40) or retain unreacted hydroxyl groups .

- Quantification : Apply area normalization or external calibration curves. Report impurities per ICH guidelines (e.g., ≤0.15% for unknown impurities) .

Q. How can computational modeling optimize reaction conditions for cyclopropane ring stability?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model the pyrimidine-cyclopropyl transition state. Assess steric strain and electronic effects (e.g., B3LYP/6-31G* level). High strain energy (>20 kcal/mol) may necessitate lower reaction temperatures .

- Solvent Screening : Simulate solvation effects (e.g., COSMO-RS) to predict optimal solvents (e.g., THF or DMF) that stabilize intermediates without degrading the cyclopropane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.